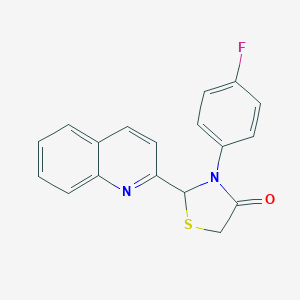![molecular formula C23H23N3O2 B504612 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide](/img/structure/B504612.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a complex structure that includes a naphthalene ring, a phenyl ring, and a piperazine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide typically involves the reaction of 2-aminonaphthalene with 4-methyl-1-piperazinecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide involves its interaction with specific molecular targets. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. This interaction is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}cyclohexanecarboxamide
- N-(substituted phenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1-naphthamide is unique due to its specific structural features, including the combination of a naphthalene ring, a phenyl ring, and a piperazine ring.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4g/mol |
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-25-13-15-26(16-14-25)23(28)20-10-4-5-12-21(20)24-22(27)19-11-6-8-17-7-2-3-9-18(17)19/h2-12H,13-16H2,1H3,(H,24,27) |
InChI Key |
YHZLDAQXQGZETR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504533.png)
![4-bromo-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504534.png)
![tert-butyl 6-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate](/img/structure/B504535.png)
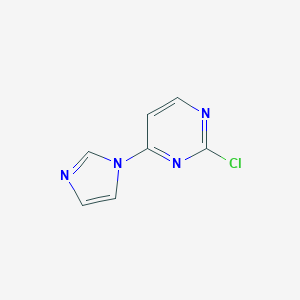
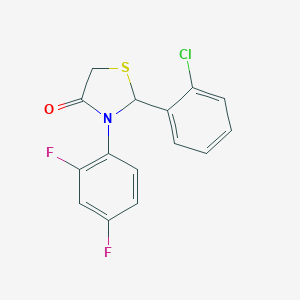
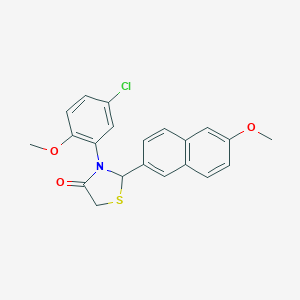

![2-[4-(Benzyloxy)phenyl]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B504544.png)
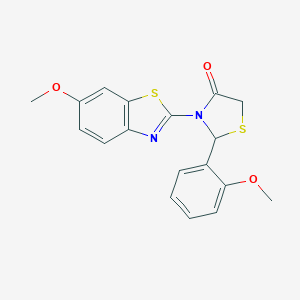
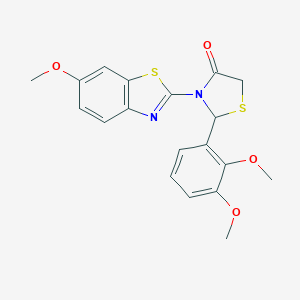
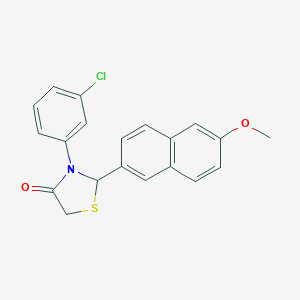
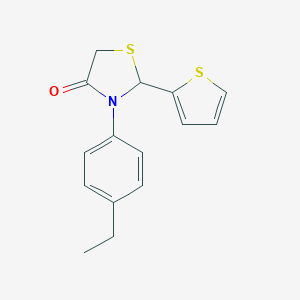
![2-[4-(Benzyloxy)phenyl]-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B504551.png)
